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Compound of Interest

Compound Name: 4-Bromo-3-ethynylpyridine

Cat. No.: B15389667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of 4-Bromo-3-ethynylpyridine, a

heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to

the limited availability of direct experimental data for this specific molecule, this document

focuses on a comprehensive prediction of its spectroscopic characteristics based on the

analysis of its structural analogues. A comparative approach is employed, utilizing experimental

data from closely related compounds to offer a robust interpretation of the expected spectral

features.

Predicted Spectroscopic Data for 4-Bromo-3-
ethynylpyridine
The following tables summarize the predicted and comparative spectroscopic data for 4-
Bromo-3-ethynylpyridine. These predictions are derived from the known spectral properties

of 4-bromopyridine, 3-ethynylpyridine, and other substituted pyridine derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-3-ethynylpyridine
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Proton
Position

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-2 ~8.7 d ~5

Deshielded by

adjacent nitrogen

and influenced

by the ethynyl

group.

H-5 ~7.8 d ~5

Influenced by the

adjacent bromine

atom.

H-6 ~8.6 s -

Deshielded by

the adjacent

nitrogen.

Ethynyl-H ~3.5 s -

Typical for a

terminal alkyne

proton.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-3-ethynylpyridine

Carbon Position
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 ~152 Adjacent to nitrogen.

C-3 ~100 Shielded by the ethynyl group.

C-4 ~135 Attached to bromine.

C-5 ~130 Standard aromatic carbon.

C-6 ~150 Adjacent to nitrogen.

Ethynyl C-α ~85 Alkyne carbon.

Ethynyl C-β ~80 Alkyne carbon.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15389667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15389667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Predicted Key IR Absorption Frequencies for 4-Bromo-3-ethynylpyridine

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

C≡C-H ~3300 Strong, sharp C-H stretch

C≡C ~2100 Medium, sharp C≡C stretch

C=N, C=C (aromatic) 1600-1450 Medium to strong Ring stretching

C-Br 700-600 Medium to strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-3-ethynylpyridine

Ion Predicted m/z
Relative
Abundance

Notes

[M]⁺ 181/183 ~1:1

Molecular ion peak

showing characteristic

bromine isotope

pattern.[1]

[M-Br]⁺ 102 Variable

Fragment

corresponding to the

loss of a bromine

atom.

[M-C₂H]⁺ 156/158 ~1:1

Fragment

corresponding to the

loss of the ethynyl

group.

Comparative Spectroscopic Data of Related
Compounds
To provide context for the predicted data, the following tables present experimental

spectroscopic information for relevant precursor molecules and an isomer.
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Table 5: ¹H and ¹³C NMR Data for 4-Bromopyridine and 3-Ethynylpyridine

Compound Nucleus Chemical Shifts (δ, ppm)

4-Bromopyridine ¹H 8.49 (d, 2H), 7.59 (d, 2H)

¹³C 151.2, 132.8, 127.9

3-Ethynylpyridine ¹H

8.68 (s, 1H), 8.53 (d, 1H), 7.78

(d, 1H), 7.30 (dd, 1H), 3.20 (s,

1H)[2]

¹³C
152.9, 149.0, 138.9, 123.4,

119.9, 82.8, 78.1

Table 6: IR and Mass Spectrometry Data for 4-Bromopyridine and 3-Ethynylpyridine

Compound Key IR Absorptions (cm⁻¹) Mass Spectrum (m/z)

4-Bromopyridine 1575, 1470, 1065, 815[3]
157/159 ([M]⁺), 78 ([M-Br]⁺)[3]

[4]

3-Ethynylpyridine
3290 (C≡C-H), 2110 (C≡C),

1580, 1475
103 ([M]⁺), 76 ([M-C₂H]⁺)[2]

Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of compounds like 4-
Bromo-3-ethynylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in an appropriate

deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with

tetramethylsilane (TMS) used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR)

spectrometer.[5] For solid samples, a small amount of the compound is typically analyzed using

an Attenuated Total Reflectance (ATR) accessory.[3] Liquid samples can be analyzed as a thin
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film between salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of

4000-400 cm⁻¹.[6]

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI)

or electrospray ionization (ESI) source.[7] For EI-MS, the sample is introduced into the ion

source, where it is bombarded with electrons, leading to ionization and fragmentation.[7] The

resulting ions are then separated based on their mass-to-charge ratio (m/z).[7]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and data

interpretation of an organic compound like 4-Bromo-3-ethynylpyridine.
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Data Interpretation
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Synthesis of
4-Bromo-3-ethynylpyridine

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Analysis:
- Chemical Shifts

- Coupling Constants
- Integration

IR Data Analysis:
- Functional Group Identification

MS Data Analysis:
- Molecular Ion Peak

- Isotope Patterns
- Fragmentation

Structural Confirmation of
4-Bromo-3-ethynylpyridine
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Comparison with Alternatives
The spectroscopic features of 4-Bromo-3-ethynylpyridine can be compared with other

substituted pyridines to understand the electronic effects of the substituents.

4-Bromopyridine vs. 4-Bromo-3-ethynylpyridine: The introduction of the electron-

withdrawing ethynyl group at the 3-position is expected to cause a downfield shift

(deshielding) of the adjacent proton (H-2 and H-5) signals in the ¹H NMR spectrum

compared to 4-bromopyridine.

3-Ethynylpyridine vs. 4-Bromo-3-ethynylpyridine: The presence of the bromine atom at the

4-position will introduce a characteristic isotopic pattern in the mass spectrum that is absent

in 3-ethynylpyridine. In the ¹³C NMR spectrum, the C-4 signal will be significantly shifted

downfield due to the electronegativity of the bromine atom.

Isomeric Comparison (e.g., vs. 2-Bromo-5-ethynylpyridine): The relative positions of the

bromo and ethynyl substituents will lead to distinct ¹H and ¹³C NMR chemical shifts and

coupling patterns, allowing for unambiguous differentiation between isomers. The

fragmentation patterns in the mass spectra may also differ based on the stability of the

resulting fragment ions.

This guide provides a foundational understanding of the expected spectroscopic properties of

4-Bromo-3-ethynylpyridine, leveraging comparative data to aid researchers in its

identification and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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